molecular formula C15H14N2O2 B195699 (R)-Licarbazepin CAS No. 104746-03-4

(R)-Licarbazepin

Katalognummer: B195699
CAS-Nummer: 104746-03-4
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: BMPDWHIDQYTSHX-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Licarbazepine is a chiral compound that is a derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug. It is known for its efficacy in treating epilepsy and bipolar disorder. The ®-enantiomer of licarbazepine is particularly significant due to its pharmacological activity and reduced side effects compared to its (S)-enantiomer.

Wissenschaftliche Forschungsanwendungen

®-Licarbazepine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studied for its effects on ion channels and neurotransmitter release.

    Medicine: Primarily used in the treatment of epilepsy and bipolar disorder. It is also being investigated for its potential in treating neuropathic pain and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Target of Action

®-Licarbazepine, also known as Eslicarbazepine, primarily targets the voltage-gated sodium channels in the body . These channels play a crucial role in the generation and conduction of action potentials, which are integral to the functioning of neurons.

Mode of Action

®-Licarbazepine interacts with its targets by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .

Biochemical Pathways

®-Licarbazepine is an active metabolite of Oxcarbazepine . In the case of Oxcarbazepine, it rapidly undergoes hydroxylation to an active 10-monohydroxy derivative, an enantiomeric mixture of (S)-licarbazepine and ®-licarbazepine in a ratio of 4:1, with little amount of parent compound remaining in plasma .

Pharmacokinetics

®-Licarbazepine exhibits linear and dose-proportional pharmacokinetics at recommended dosages . Steady-state eslicarbazepine concentrations are attained 4–5 days after once-daily dosing . It is eliminated predominantly by renal excretion, with 91% of the drug recovered in urine following an oral dose . The half-life is 13–20 hours .

Result of Action

The primary result of ®-Licarbazepine’s action is its anticonvulsant activity . By inhibiting the voltage-gated sodium channels, it prevents the occurrence of seizure activity . It also has mood-stabilizing effects .

Action Environment

The action, efficacy, and stability of ®-Licarbazepine can be influenced by various environmental factors. For instance, the presence of other anticonvulsants such as Carbamazepine may require adjustment of ®-Licarbazepine dosage based on efficacy and tolerability . Additionally, factors like body weight, sex, and region can influence the probability of treatment-emergent adverse events .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Licarbazepine typically involves the resolution of racemic licarbazepine or the asymmetric synthesis from carbamazepine. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of ®-Licarbazepine may involve large-scale resolution techniques or the use of biocatalysts to achieve enantioselectivity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Licarbazepine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxcarbazepine, another anticonvulsant drug.

    Reduction: Reduction reactions can convert it back to carbamazepine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products:

    Oxcarbazepine: Formed through oxidation.

    Carbamazepine: Formed through reduction.

    Various substituted derivatives: Formed through nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

    Carbamazepine: The parent compound, used for similar therapeutic purposes but with a different side effect profile.

    Oxcarbazepine: A related compound formed through the oxidation of licarbazepine, also used as an anticonvulsant.

    Eslicarbazepine: Another derivative with similar uses but different pharmacokinetic properties.

Uniqueness: ®-Licarbazepine is unique due to its chiral nature, which allows for selective targeting of sodium channels with reduced side effects. Its enantiomeric purity provides a therapeutic advantage over racemic mixtures and other derivatives.

Biologische Aktivität

(R)-Licarbazepine, an enantiomer of the antiepileptic drug eslicarbazepine acetate (ESL), has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of (R)-licarbazepine, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on recent research findings.

(R)-Licarbazepine primarily functions as a voltage-gated sodium channel blocker . This mechanism is crucial in managing epilepsy, as it inhibits the rapid firing of neurons associated with seizure activity. Unlike its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for the majority of the drug's therapeutic effects, (R)-licarbazepine exhibits a lower affinity for sodium channels in both resting and inactivated states. This differential action may influence its overall effectiveness and tolerability compared to other antiepileptic drugs like carbamazepine and oxcarbazepine .

Pharmacokinetics

The pharmacokinetic profile of (R)-licarbazepine is characterized by its rapid metabolism following oral administration. Upon ingestion, it is converted to eslicarbazepine, which accounts for approximately 94% of plasma drug exposure. The remaining 5% is attributed to (R)-licarbazepine, with negligible amounts of oxcarbazepine detected .

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityRapid first-pass metabolism
Half-life20-24 hours
Peak plasma concentrationAchieved within 4-5 days
Main active metaboliteS-licarbazepine (~94%)
Minor metabolitesR-licarbazepine (~5%), OXC (<1%)

Clinical Efficacy

Clinical studies have established that eslicarbazepine acetate is effective as an adjunctive treatment for partial-onset seizures. While (R)-licarbazepine itself has not been extensively studied in isolation, its role as a metabolite suggests it contributes to the overall efficacy of ESL. In randomized controlled trials involving ESL, responder rates for seizure frequency improved significantly compared to placebo groups:

  • 400 mg/day : 16.7% - 23%
  • 800 mg/day : 35% - 40%
  • 1200 mg/day : 37.1% - 45%

These rates indicate that higher doses correlate with improved seizure control .

Case Studies and Long-Term Outcomes

Long-term studies have shown sustained efficacy with ESL treatment over extended periods. For instance, in a retrospective analysis involving over 300 patients:

  • Responder rate at 3 months : 46.3%
  • Responder rate at 6 months : 57.9%
  • Responder rate at 12 months : 52.5%

Additionally, a significant proportion of patients reported no seizures during the last six months of treatment .

Adverse Effects and Tolerability

(R)-Licarbazepine's tolerability profile appears favorable compared to other antiepileptic drugs. Clinical trials have noted a lower incidence of neurological adverse events associated with ESL compared to immediate-release oxcarbazepine. Most reported adverse effects were mild to moderate, affecting between 51% and 83% of patients across various studies .

Eigenschaften

IUPAC Name

(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346125
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104746-03-4
Record name Licarbazepine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Licarbazepine
Reactant of Route 2
(R)-Licarbazepine
Reactant of Route 3
(R)-Licarbazepine
Reactant of Route 4
(R)-Licarbazepine
Reactant of Route 5
(R)-Licarbazepine
Reactant of Route 6
(R)-Licarbazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.